
5-Anilino-1,6-dimethyl-3-phenyl-1H-indazole-4,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Anilino-1,6-dimethyl-3-phenyl-1H-indazole-4,7-dione: is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Anilino-1,6-dimethyl-3-phenyl-1H-indazole-4,7-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of aniline derivatives with diketones, followed by cyclization and oxidation steps .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and oxidation processes efficiently .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxy derivatives .
科学的研究の応用
Chemistry: In chemistry, 5-Anilino-1,6-dimethyl-3-phenyl-1H-indazole-4,7-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine: In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance .
作用機序
The mechanism of action of 5-Anilino-1,6-dimethyl-3-phenyl-1H-indazole-4,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells . The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
1H-Indazole: A simpler indazole derivative with a similar core structure.
2H-Indazole: Another indazole derivative with different tautomeric forms.
3-Phenyl-1H-indazole: A compound with a similar phenyl substitution pattern.
Uniqueness: 5-Anilino-1,6-dimethyl-3-phenyl-1H-indazole-4,7-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of aniline and phenyl groups, along with the indazole core, makes it a versatile compound for various applications.
特性
CAS番号 |
63190-34-1 |
|---|---|
分子式 |
C21H17N3O2 |
分子量 |
343.4 g/mol |
IUPAC名 |
5-anilino-1,6-dimethyl-3-phenylindazole-4,7-dione |
InChI |
InChI=1S/C21H17N3O2/c1-13-17(22-15-11-7-4-8-12-15)21(26)16-18(14-9-5-3-6-10-14)23-24(2)19(16)20(13)25/h3-12,22H,1-2H3 |
InChIキー |
PVYKTJXGOOGOIQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C2=C(C1=O)N(N=C2C3=CC=CC=C3)C)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


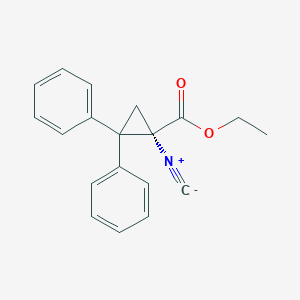


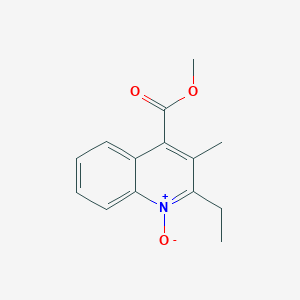
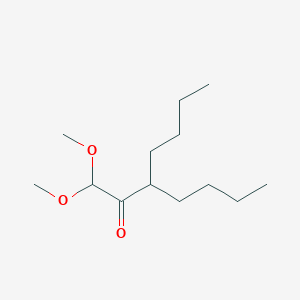
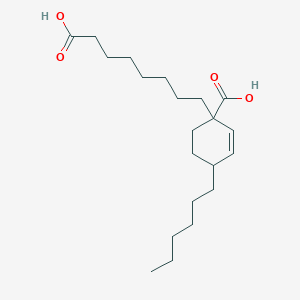
![5-[2-Methyl-5-(propan-2-yl)phenyl]oxolan-2-one](/img/structure/B14508071.png)
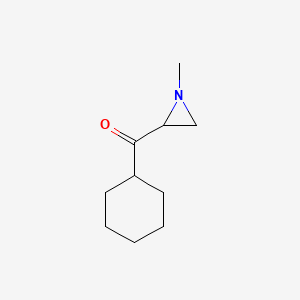
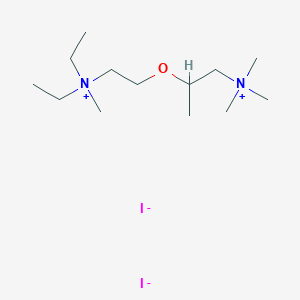
![[2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene](/img/structure/B14508083.png)
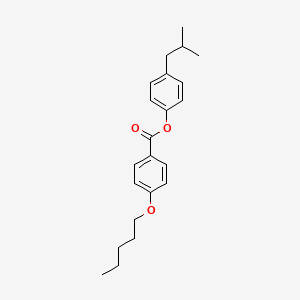

![1-Propanoyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B14508118.png)
![[(2-Methoxyoctyl)selanyl]benzene](/img/structure/B14508120.png)
